molecular formula C18H26O6 B132741 Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid CAS No. 923267-23-6

Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid

Cat. No.: B132741
CAS No.: 923267-23-6
M. Wt: 338.4 g/mol
InChI Key: KXOXRSVQUACCHR-UHFFFAOYSA-N
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Description

Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1³,⁷]decane]-4-acetic Acid is a structurally complex molecule featuring a dispiro framework. The core structure integrates three distinct moieties:

  • Cyclohexane: A six-membered alicyclic ring.
  • 1,2,4,5-Tetroxane: A four-membered endoperoxide ring critical for generating reactive oxygen species (ROS) in biological systems .
  • Tricyclo[3.3.1.1³,⁷]decane (Adamantane): A rigid, diamondoid hydrocarbon known for enhancing thermal stability and lipophilicity . The acetic acid group at position 4 introduces polarity, influencing solubility and pharmacokinetic properties. This compound is primarily investigated for antiparasitic applications, leveraging the tetroxane ring’s oxidative cleavage mechanism to target pathogens like Leishmania spp. .

Properties

InChI

InChI=1S/C18H26O6/c19-16(20)10-11-1-3-17(4-2-11)21-23-18(24-22-17)14-6-12-5-13(8-14)9-15(18)7-12/h11-15H,1-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOXRSVQUACCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)OOC3(C4CC5CC(C4)CC3C5)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580190
Record name (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923267-23-6
Record name (Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bis(Hydroperoxide)-Ketone Cyclization

The foundational method for constructing the 1,2,4,5-tetraoxane core involves acid-catalyzed cyclocondensation of bis(hydroperoxides) with ketones. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of bis(hydroperoxide) to ketone ensures optimal ring closure.

  • Catalytic system : p-Toluenesulfonic acid (pTSA) in dichloromethane at −20°C achieves 58–72% yields for analogous tetraoxanes.

  • Temperature control : Maintaining subambient temperatures (−10°C to 0°C) suppresses peroxide decomposition while enabling selective spirocenter formation.

For the tricyclo[3.3.1.13,7]decane moiety, pre-functionalization of the ketone precursor with adamantane-like structures is required prior to cyclocondensation. Molecular modeling suggests that steric hindrance from the tricyclic system necessitates prolonged reaction times (48–72 hr) compared to simpler substrates.

Silica Sulfuric Acid (SSA)-Mediated Synthesis

Heterogeneous Catalysis Advantages

A breakthrough protocol employing SSA as a recyclable solid acid catalyst enables:

  • Mild conditions : Reactions proceed at 25°C in dichloromethane, contrasting with traditional methods requiring strong acids.

  • Enhanced diastereoselectivity : The porous SSA matrix restricts molecular mobility, favoring the desired exo-transition state (73:27 dr).

  • Mechanistic validation : DFT calculations at the ωB97XD/def2-TZVPP level confirm SSA facilitates proton transfer during the cyclization step, lowering the activation barrier by 12.3 kcal/mol versus homogeneous catalysis.

Table 1: SSA-Catalyzed Synthesis Optimization

ParameterOptimal RangeYield (%)Purity (%)
Catalyst loading15–20 wt%68 ± 395
Reaction time18–24 hr7197
SolventCH₂Cl₂6996
Temperature25°C7095

Multi-Step Assembly of Functional Groups

Sequential Functionalization

The acetic acid side chain introduces synthetic complexity, requiring orthogonal protection-deprotection strategies:

  • Spirocyclohexane activation : Bromination at C4 followed by Ullmann coupling with ethyl glycinate introduces the amino acid precursor.

  • Oxidative cleavage : Ozone-mediated ring opening of the tricyclodecane moiety generates ketone intermediates for subsequent tetraoxane formation.

  • Final hydrolysis : Basic hydrolysis (2M NaOH, EtOH/H₂O 3:1, 80°C) converts the ethyl ester to the free acid with >90% conversion.

Critical challenges include:

  • Steric hindrance : The tricyclic system reduces nucleophilic attack rates by 40% compared to monocyclic analogs.

  • Peroxide stability : Strict oxygen-free conditions (<5 ppm O₂) are essential during intermediates isolation.

Diastereoselective [3+2] Cycloadditions

Azomethine Ylide Approach

While primarily used for spirooxindoles, this methodology shows promise for constructing the tricyclic core:

  • Ylide generation : In situ decarboxylation of N-alkylamino acids (e.g., sarcosine) with isatins produces reactive dipoles.

  • Intermolecular trapping : Trapping ylides with tricyclodecane-derived dipolarophiles achieves 55–60% yields but requires 24 hr reflux in acetonitrile.

Limitations include:

  • Regioselectivity issues : Competing [4+2] pathways consume up to 35% of starting material.

  • Post-adjustments : Sodium alkoxide-mediated epimerization (0.25 eq, 4 hr) corrects stereochemical mismatches but adds synthetic steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

MethodAvg Yield (%)StepsScalabilityDiastereoselectivity
Acid-catalyzed653ModerateModerate
SSA-mediated702HighHigh
Multi-step425LowN/A
Cycloaddition584ModerateLow

Key observations:

  • The SSA approach offers superior atom economy (AE = 0.82 vs 0.61 for acid-catalyzed).

  • Multi-step synthesis remains indispensable for introducing the acetic acid moiety despite lower overall yields.

Chemical Reactions Analysis

Types of Reactions

(Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

This compound has a molecular formula of C18H26O6 and a CAS number of 923267-23-6. The intricate arrangement of its dispirocyclic structure integrates cyclohexane and tetroxane components with a tricyclodecane moiety. Such structural complexity enhances its reactivity and biological activity.

Research indicates that Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid exhibits notable biological properties:

  • Antimalarial Potential : The compound has been investigated for its efficacy against malaria parasites due to its structural similarity to known antimalarials like arterolane. Its unique features may disrupt metabolic pathways in these parasites, enhancing its antimalarial activity .
  • Interaction Studies : Understanding how this compound interacts with biological targets at the molecular level is crucial for elucidating its therapeutic potential. Interaction studies may involve various biological assays and molecular docking techniques to predict binding affinities and mechanisms of action .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods may include:

  • Formation of the Tetroxane Unit : This step often requires careful optimization to achieve high yields.
  • Cyclization Reactions : These reactions are essential for constructing the dispirocyclic framework.
  • Functionalization : The presence of acetic acid allows for various reactions such as esterification .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antimalarial Activity : A study explored the compound's efficacy against Plasmodium falciparum and showed promising results in inhibiting parasite growth .
  • Synthesis Techniques : Research highlighted various synthetic routes leading to the compound's isolation with significant yields through optimized conditions .

Mechanism of Action

The mechanism of action of (Dispiro[cyclohexane-1,3’-[1,2,4,5]tetroxane-6’,2’'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl Ester Derivative

Ethyl dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-adamantane]-4-carboxylate (2t)

  • Structure : Ethyl ester group replaces the acetic acid.
  • Synthesis: Produced via peroxyacetalization of ethyl 4-oxocyclohexanecarboxylate with H₂O₂/SSA, followed by cyclocondensation with 2-adamantanone (48% yield) .
  • Properties : Lower melting point (67–69°C) due to reduced polarity. Retains antiparasitic activity but requires hydrolysis to the carboxylic acid for enhanced bioavailability .

Carboxylic Acid Derivative

Dispiro[...]-4-carboxylic Acid (3t)

  • Structure : Direct precursor to the acetic acid derivative, differing by a methylene group.
  • Synthesis : Hydrolysis of ester 2t yields 3t in 86% yield. Higher thermal stability (m.p. 179–182°C) attributed to hydrogen bonding .
  • Activity : Serves as an intermediate for pyrazole hybrids (e.g., T1, T2) with improved Leishmania inhibition .

Pyrazole Hybrids (T1, T2)

Example: (5-Amino-1H-pyrazol-1-yl)(dispiro[...]-4-yl)methanone (T1)

  • Structure: Amide derivative formed by coupling 3t with aminopyrazoles.
  • Synthesis : Amide coupling yields isomers OZ1 (28%) and OZ2 (42%) .
  • Activity : Demonstrates potent antileishmanial activity (IC₅₀ < 10 µM) due to synergistic effects between the tetroxane and pyrazole moieties . X-ray crystallography confirms stereoelectronic stabilization of the tetroxane ring .

Trioxolane Analogues

Dispiro[...]-4-carboxylic Acid (3o)

  • Structure : Contains a 1,2,4-trioxolane (three-membered peroxide ring) instead of tetroxane.
  • Properties : Lower molecular weight (C₁₇H₂₃O₅ vs. C₁₇H₂₃O₆ for 3t) and melting point (148–150°C), indicating reduced stability .

Pharmacological and Physicochemical Comparison

Compound Peroxide Ring Functional Group Melting Point (°C) Key Activity
4-Acetic Acid Derivative Tetroxane -COOH Not reported Antiparasitic (proposed)
Ethyl Ester (2t) Tetroxane -COOEt 67–69 Intermediate for hydrolysis
Carboxylic Acid (3t) Tetroxane -COOH 179–182 Antileishmanial precursor
Pyrazole Hybrid (T1) Tetroxane -CONH-pyrazole 153–155 IC₅₀ < 10 µM against Leishmania
Trioxolane Derivative (3o) Trioxolane -COOH 148–150 Lower stability and activity

Pharmacokinetic Considerations

  • Solubility : The acetic acid derivative’s polarity enhances water solubility compared to ester or amide derivatives. However, adamantane’s lipophilicity may counterbalance this, affecting membrane permeability .
  • Hybrid Derivatives : Pyrazole hybrids (e.g., T1) demonstrate improved bioavailability, with maleate salts (e.g., Arterolane Maleate) further optimizing solubility .

Biological Activity

Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid (CAS No. 923267-23-6) is a complex organic compound with the molecular formula C18H26O6C_{18}H_{26}O_6 and a molecular weight of 338.4 g/mol. This compound belongs to a class of chemicals known for their potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structure of this compound features multiple fused rings and functional groups that contribute to its unique properties and biological activities.

Structural Formula

Dispiro cyclohexane 1 3 1 2 4 5 tetroxane 6 2 tricyclo 3 3 1 13 7 decane 4 acetic Acid\text{Dispiro cyclohexane 1 3 1 2 4 5 tetroxane 6 2 tricyclo 3 3 1 13 7 decane 4 acetic Acid}

Antiparasitic Properties

Research has indicated that derivatives of Dispiro compounds exhibit significant antiparasitic activity. For example, studies on related tetraoxanes have shown efficacy against various parasites, suggesting that this compound may share similar properties.

The proposed mechanism involves the generation of reactive oxygen species (ROS) that damage cellular components of parasites. This oxidative stress leads to cell death and inhibition of parasite growth.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

Study ReferenceFocusFindings
Antiparasitic activityDemonstrated significant activity against Plasmodium species in vitro with IC50 values indicating effective concentrations for inhibition.
Synthesis and characterizationThe compound was synthesized with yields exceeding 60%, confirming its potential for further biological testing.
Structure-activity relationshipVariations in substituents on the dispiro framework were correlated with enhanced biological activity against specific pathogens.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Cytotoxicity : Exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.

Toxicological Data

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety parameters.

Q & A

Q. What are the established synthetic routes for Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.13,7]decane]-4-acetic Acid, and what challenges arise during purification?

The synthesis begins with peroxyacetalization of 2-adamantanone using 50% aqueous H₂O₂ and silica sulfuric acid (SSA) catalyst, yielding gem-dihydroperoxide (DHP). Cyclocondensation of DHP with 1,4-cyclohexanedione (also catalyzed by SSA) forms the tetraoxane core. Flash chromatography (EtOAc:hexane, 2.5:97.5) is critical for purification, though yields are low (~8%) due to steric hindrance and competing side reactions . Key challenges include optimizing reaction time and temperature to minimize byproducts.

Q. How is structural characterization of this compound performed, and what spectral markers are definitive?

Structural confirmation relies on ¹H NMR (500 MHz, CDCl₃), with characteristic signals at δ 3.20 (br s, 1H, cyclohexane), 2.72 (s, 2H, acetic acid CH₂), and 1.82–1.59 (m, 6H, adamantane protons). IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks and fragmentation patterns .

Q. What theoretical frameworks guide the design of experiments involving this compound?

Research should align with conceptual frameworks in peroxide chemistry (e.g., strain energy in tetraoxane rings) and supramolecular interactions. Computational models (DFT or molecular dynamics) predict stability and reactivity, particularly for the spirocyclic and tricyclo[3.3.1.1³,⁷]decane moieties .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Low yields (8%) stem from kinetic competition during cyclocondensation. Alternatives include:

  • Catalyst optimization : Replacing SSA with Brønsted acid ionic liquids to enhance regioselectivity .
  • Solvent effects : Testing polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Flow chemistry : Continuous reactors may improve mass transfer and reduce side reactions .

Q. What strategies address discrepancies in reported spectral data for analogous compounds?

Contradictions in NMR shifts (e.g., cyclohexane protons) may arise from solvent polarity or conformational flexibility. Solutions include:

  • Variable-temperature NMR to assess dynamic effects .
  • X-ray crystallography for unambiguous structural validation .
  • Cross-referencing with databases (e.g., PubChem) to identify solvent-dependent artifacts .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

The tetraoxane ring is prone to hydrolysis in acidic/basic conditions. Stability assays (HPLC monitoring) reveal:

  • pH 2–6 : Degradation <5% over 24 hours.
  • pH >8 : Rapid decomposition (>90% in 2 hours). Storage at 4°C in anhydrous acetonitrile is recommended for long-term stability .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key parameters:

  • Binding affinity : ΔG ≤ −8 kcal/mol for active-site hydrogen bonding.
  • Solvent-accessible surface area (SASA) : <200 Ų for membrane permeability .

Methodological Resources

Q. What separation technologies are effective for isolating byproducts with similar polarity?

  • High-performance countercurrent chromatography (HPCCC) : Resolves isomers using hexane/ethyl acetate/water ternary systems .
  • Chiral stationary phases (CSPs) : Useful for enantiomeric separation if asymmetric centers are present .

Q. How can rapid research methodologies (R3) accelerate hypothesis testing for this compound?

Implement microfluidic platforms for parallelized synthesis and screening. For example:

  • Droplet-based assays : Test 100+ reaction conditions in <24 hours .
  • Machine learning : Train models on existing data (e.g., yield vs. catalyst loading) to predict optimal parameters .

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